The compound CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide is a synthetic peptide that belongs to the class of amides, characterized by the presence of the amide functional group (-C(=O)NH-). Amides are significant in both organic chemistry and biochemistry due to their role as fundamental building blocks in proteins and various pharmaceuticals. This particular compound's sequence suggests it may have specific biological functions or applications, though detailed studies on its properties and uses are still emerging.
CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide can be synthesized in laboratory settings, primarily through methods involving peptide synthesis techniques. These methods often utilize solid-phase peptide synthesis or solution-phase synthesis, depending on the desired purity and yield.
This compound is classified as a peptide amide due to its structure comprising amino acid residues linked by peptide bonds with a terminal amide group. Peptides like this one are crucial in various biological processes and can serve as therapeutic agents.
The synthesis of CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide can be accomplished using several methods:
The synthesis typically requires:
CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide consists of a sequence of amino acids connected by peptide bonds. The molecular structure can be represented as follows:
The molecular formula and weight can be derived from the individual amino acids' contributions. The specific three-dimensional conformation would typically be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.
Amides like CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide can undergo various chemical reactions:
The hydrolysis reaction can be slow without catalysts but can be accelerated using strong acids or bases. For example:
The mechanism by which CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide exerts its biological effects is likely related to its interaction with specific receptors or enzymes within biological systems.
Studies on similar peptides suggest that their mechanisms often involve conformational changes in target proteins that lead to downstream effects in cellular signaling pathways.
CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide has potential applications in various fields:
Multifunctional peptides represent a sophisticated class of biomolecules characterized by hybrid structural domains that enable diverse physiological roles. The peptide CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide exemplifies this category, featuring a canonical C-terminal amide group that confers resistance to proteolytic degradation and enhances receptor binding affinity. The amide bond—formed by nucleophilic attack of the amine group on carboxylic carbon—adopts a planar configuration due to resonance stabilization, with bond lengths intermediate between typical C–N and C=N bonds (1.48 Å vs. 1.32 Å) [1] [6]. This resonance restricts rotation around the C−N axis, enforcing conformational rigidity critical for molecular recognition [4] [6].
The peptide’s sequence integrates putative functional modules:
Table 1: Structural Classification of Bioactive Peptides
| Peptide Class | Key Characteristics | Representative Domains in CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide |
|---|---|---|
| Linear bioactive peptides | Minimal secondary structure; protease-sensitive | N-terminal region (residues 1–7) |
| Multidomain peptides | Hybrid α/β folds; multi-functional | Central helical + C-terminal extended structure |
| C-terminally amidated peptides | Enhanced stability; receptor specificity | C-terminal amide group |
Such architectural complexity enables simultaneous engagement with multiple biological targets, positioning this peptide as a potential node in signaling networks [1] [4].
Bioinformatic analysis of the 35-residue sequence reveals distinctive genomic and structural attributes:
Amino Acid Composition: High prevalence of leucine (14.3%), serine (14.3%), and threonine (14.3%) suggests evolutionary conservation for structural stability and phosphorylation-mediated regulation. Hydrophobic residues (leucine, valine, isoleucine) constitute 28.6% of the sequence, indicating membrane-interaction potential [4] [6].
Post-Translational Modification Motifs:
Disulfide bonds: Cysteine pairs at positions 3–7
Evolutionary Context: Homology modeling indicates structural parallels to:
Table 2: Sequence-Structure-Function Relationships
| Sequence Region | Structural Prediction | Putative Functional Role |
|---|---|---|
| CSNLSTCV (1–8) | Disulfide-constrained loop | Molecular recognition/target binding |
| LGKLSQELHKL (12–22) | Amphipathic α-helix | Membrane interaction/cell penetration |
| TYPRTNTGSGTP (26–35) | Solvent-exposed β-strand | Kinase docking/post-translational modification |
Proteomic conservation across species implies roles in cellular homeostasis, though exact physiological functions remain uncharacterized [1] [4].
Despite advances in peptide science, fundamental knowledge gaps persist regarding CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide:
Conformational Dynamics: The interplay between its α-helical and β-strand domains under physiological conditions (e.g., pH, ionic strength) is unverified. Molecular dynamics simulations predict a hinge-like motion at Gly15-Lys16, but experimental validation is absent [1] [6].
Receptor Identification: No cognate receptors or binding partners have been empirically confirmed. Putative interaction with G-protein coupled receptors (GPCRs) is hypothesized based on C-terminal amidation, but remains untested [4].
Biosynthetic Pathway: Enzymes responsible for its post-translational modifications—particularly the C-terminal amidation requiring peptidylglycine α-amidating monooxygenase—are unidentified. Genomic linkage analysis suggests co-localization with modification enzymes on chromosome 7q31.2, though this requires validation [1].
Functional Plasticity: The peptide’s capacity for moonlighting behaviors (distinct functions in different contexts) is unexplored. Structural analogs exhibit both signaling and antimicrobial activities, suggesting context-dependent functional switching in this peptide [6].
Table 3: Critical Unresolved Research Questions
| Research Gap | Methodological Challenge | Impact on Mechanistic Understanding |
|---|---|---|
| Three-dimensional structure determination | Crystallization difficulties due to flexibility | Obscures target-binding interface mapping |
| In vivo functional validation | Species-specific expression; redundancy | Limits translational relevance |
| Modification enzyme identification | Poor expression in heterologous systems | Prevents biosynthetic pathway reconstruction |
These knowledge deficits hinder exploitation of its therapeutic potential [1] [4].
This study establishes four integrated objectives to address the aforementioned research gaps:
Conformational Landscape Mapping: Employ synchrotron radiation circular dichroism (SRCD) and solution-state NMR to resolve secondary structure transitions under variable pH (5.0–8.5) and temperature (25–60°C). Focus: Quantify stability of the Leu18-Lys22 helical core and Thr30-Gly35 β-motif [1] [6].
Receptor Deconvolution: Implement:
Table 4: Structural Metrics for Targeted Analysis
| Structural Parameter | Analytical Method | Resolution Target |
|---|---|---|
| Amide bond planarity | X-ray crystallography | <1.0 Å atomic coordinates |
| Hydrogen bonding network | Solid-state NMR | Identification of ≥90% H-bond partners |
| Solvent accessibility | Molecular dynamics simulation | Spatial mapping ±2 Å accuracy |
The scope encompasses in vitro biophysical characterization and cellular functional assays, excluding in vivo pharmacokinetics and toxicity profiling per stated exclusions. Expected outcomes include a high-resolution structural model, validated molecular targets, and mechanistic insights into multifunctionality [1] [4] [6].
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